4-Methyl-1,4'-bipiperidine dihydrochloride
CAS No.: 1211484-99-9
Cat. No.: VC2836145
Molecular Formula: C11H24Cl2N2
Molecular Weight: 255.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211484-99-9 |
---|---|
Molecular Formula | C11H24Cl2N2 |
Molecular Weight | 255.22 g/mol |
IUPAC Name | 4-methyl-1-piperidin-4-ylpiperidine;dihydrochloride |
Standard InChI | InChI=1S/C11H22N2.2ClH/c1-10-4-8-13(9-5-10)11-2-6-12-7-3-11;;/h10-12H,2-9H2,1H3;2*1H |
Standard InChI Key | SNIWOBHYOOBKQS-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)C2CCNCC2.Cl.Cl |
Canonical SMILES | CC1CCN(CC1)C2CCNCC2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
4-Methyl-1,4'-bipiperidine dihydrochloride is a chemical compound characterized by its bipiperidine backbone structure consisting of two connected piperidine rings, with a methyl group at the 4-position. The hydrochloride salt form enhances its solubility in aqueous solutions, making it valuable for various research applications.
Basic Chemical Information
The compound has been documented under different Chemical Abstracts Service (CAS) registry numbers, indicating potential isomeric forms or nomenclature variations:
The chemical structure features a central 4-methylpiperidine ring connected to another piperidine ring. The dihydrochloride salt form significantly alters the compound's properties compared to its free base form (C₁₁H₂₂N₂), particularly regarding solubility and stability.
Physical and Chemical Properties
4-Methyl-1,4'-bipiperidine dihydrochloride presents as a white to off-white solid at room temperature. Its properties are significantly influenced by its salt form, which increases water solubility and alters its behavior in various solvent systems.
Physicochemical Characteristics
While specific experimental data for this exact compound is limited in the scientific literature, its properties can be inferred from similar bipiperidine compounds:
The dihydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free base form, making it more suitable for biological testing and aqueous formulations.
Reaction Type | Description | Potential Applications |
---|---|---|
N-Alkylation | Reaction with alkyl halides | Synthesis of higher substituted derivatives |
Acylation | Reaction with acyl chlorides or anhydrides | Production of amide derivatives |
Oxidation | Formation of N-oxides | Metabolite studies and bioactivity modification |
Reduction | Conversion of functional groups | Structural modifications for SAR studies |
These reactions provide avenues for developing more complex molecules with potentially enhanced biological activities or target specificity.
Receptor Type | Potential Interaction | Biological Significance |
---|---|---|
Neurotransmitter Receptors | Moderate binding to serotonergic/dopaminergic systems | CNS activity modulation |
Ion Channels | Potential modulation of calcium or potassium channels | Influence on cellular signaling |
Enzymes | Possible inhibition of specific enzymes | Metabolic pathway modification |
The specific substitution pattern (4-methyl) and salt form may significantly influence these interactions, potentially providing selectivity for certain targets.
Structure-Activity Relationships
Comparison with related bipiperidine compounds suggests several structure-activity relationships:
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The methyl substituent at the 4-position likely influences receptor binding profiles
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The dihydrochloride salt form affects bioavailability and distribution
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The bipiperidine scaffold provides a rigid framework that can be recognized by specific biological targets
Further detailed studies would be required to fully characterize the compound's biological activity profile.
These classifications indicate the compound is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation.
Analytical Methods and Characterization
Proper characterization and analysis of 4-Methyl-1,4'-bipiperidine dihydrochloride are essential for research applications and quality control.
Spectroscopic Identification
Several analytical techniques can be employed for identification and purity assessment:
Analytical Method | Application | Expected Results |
---|---|---|
NMR Spectroscopy | Structure confirmation | Characteristic signals for methyl group, piperidine rings |
Mass Spectrometry | Molecular weight verification | Base peak corresponding to [M+H]⁺ or fragmentation patterns |
IR Spectroscopy | Functional group identification | N-H stretching, C-H stretching, characteristic fingerprint |
HPLC | Purity assessment | Single major peak with appropriate retention time |
These methods collectively provide comprehensive characterization of the compound's structure and purity.
Comparative Analysis with Related Compounds
Understanding the relationship between 4-Methyl-1,4'-bipiperidine dihydrochloride and structurally similar compounds provides valuable context for its properties and applications.
Structural Analogs
Several related compounds share structural similarities:
Compound | CAS Number | Key Structural Differences | Potential Effect on Activity |
---|---|---|---|
1,4'-Bipiperidine dihydrochloride | 4876-60-2 | Lacks 4-methyl group | Reduced steric bulk, different receptor profile |
1-Methyl-4,4'-bipiperidine | 122373-80-2 | Different methyl position, not HCl salt | Altered basicity, different solubility profile |
4,4'-Bipiperidine dihydrochloride | 78619-84-8 | Different linkage pattern | Modified conformational flexibility |
These structural variations can significantly impact the physicochemical properties and biological activities of these compounds, highlighting the importance of precise structural characterization.
Salt Form Comparison
The dihydrochloride salt form significantly influences the compound's properties:
Property | Free Base | Dihydrochloride Salt |
---|---|---|
Water Solubility | Limited | Significantly enhanced |
Stability | Potentially air-sensitive | Generally more stable |
Bioavailability | Variable, dependent on formulation | Often improved due to solubility |
Handling | May require inert atmosphere | More straightforward |
The salt form selection is thus a critical consideration for practical applications of this compound.
Current Research Status and Future Directions
The scientific literature available through conventional databases contains limited specific studies focusing exclusively on 4-Methyl-1,4'-bipiperidine dihydrochloride, suggesting several research opportunities.
Research Gaps
Several notable research gaps exist:
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Comprehensive pharmacological profiling against diverse receptor panels
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Detailed structure-activity relationships with systematic modifications
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Investigation of potential biological activities in relevant disease models
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Optimization of synthetic routes for improved yield and purity
Addressing these gaps would significantly enhance understanding of this compound's potential utility.
Future Research Opportunities
Promising future research directions include:
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Exploration as a scaffold for developing selective receptor ligands
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Investigation as a building block for medicinally active compounds
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Development of structure-activity relationships through systematic modifications
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Study of its potential as a pharmacological tool in neuroscience research
These directions could unlock new applications and deeper understanding of this interesting bipiperidine derivative.
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